2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
“2-Oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound that has been mentioned in the context of various chemical reactions . It is also known as "6-(2-Furyl)-2-oxo-4-(2-thienyl)-1,2-dihydropyridine-3-carbonitrile" .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one method involves the reaction of the sodium salt of 2-oxo-4-(2-thienyl)butenoic acid with hydroxylamine in a methanol solution . Another method involves the hydrogenation of sodium and ethyl 2-oxo-4-(2-thienyl)butenoate at Raney nickel and palladium black .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is fused with a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it has been used in the synthesis of new fused heterobicyclic nitrogen systems such as 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, 1,3,4-thiadiazolo[2,3-c][1,2,4]triazinone, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile . It has also been involved in hydrogenation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available sources .
Scientific Research Applications
Antifibrotic Agents : A study by Ismail and Noaman (2005) synthesized a series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, including thieno[3,4-c]pyridone derivatives, for evaluation as antifibrotic agents. Some compounds demonstrated potent antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).
Synthesis of Heterocyclic Compounds : Abdelriheem, Ahmad, and Abdelhamid (2015) focused on synthesizing various compounds, including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, from related chemical structures (Abdelriheem et al., 2015).
Optical Properties and X-ray Analysis : Cetina, Tranfić, Sviben, and Jukić (2010) synthesized and analyzed the structural features of three pyridine derivatives, including their optical properties using UV–vis absorption and fluorescence spectroscopy (Cetina et al., 2010).
Electrochemical Synthesis and Properties : Brillas, Carrasco, Figueras, Urpí, and Otero (1995) synthesized oxidized poly(2,5-di-(-2-thienyl)-pyrrole) and investigated its electrochemical behavior, solubilities, and electrical conductivities (Brillas et al., 1995).
Antimicrobial and Anticancer Activities : Elewa, Abdelhamid, Hamed, and Mansour (2021) synthesized 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and evaluated its antibacterial and antitumor activities (Elewa et al., 2021).
Facile and Scalable Preparation of Key Intermediates : Tumey, Bhagirath, Wu, and Boschelli (2008) reported a new synthesis method for thieno[2,3-b]pyridine-5-carbonitriles, which are important intermediates in various chemical syntheses (Tumey et al., 2008).
Synthesis of Functionalized Compounds : Sil, Sharon, Maulik, and Ram (2004) synthesized 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles via ring contraction of suitably functionalized 2H-pyran-2-ones (Sil et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPYVKHGOXOHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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